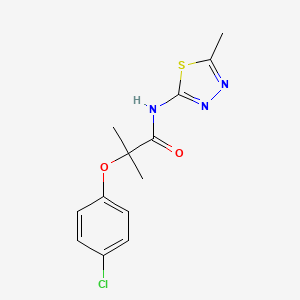

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide" is associated with a class of chemicals that are structurally related to thiadiazoles. Thiadiazoles are notable for their various applications in the field of agriculture and medicine due to their herbicidal, antimicrobial, and potentially anticancer properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves multistep reactions including the use of bromine as a cyclic reagent and conditions that facilitate the formation of the thiadiazole ring. Typically, the synthesis yields a compound with significant herbicidal activity, as seen in derivatives synthesized by Liu et al. (2007, 2008) through reactions involving cyclic reagents and isolation through recrystallization from mixed solvents at room temperature (Liu et al., 2007) (Liu et al., 2008).

Molecular Structure Analysis

The crystal and molecular structures of thiadiazole compounds have been extensively studied using X-ray diffraction techniques. These studies provide detailed information on the molecular dimensions, crystalline structure, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of the compounds. For example, the structure of similar compounds has been elucidated to show the typical ring structure and molecular arrangement associated with thiadiazoles (Nanjunda-Swamy et al., 2005).

Chemical Reactions and Properties

Thiadiazole derivatives react under various conditions to produce compounds with different chemical properties. These reactions include esterification, hydrazination, and cyclization, leading to the formation of compounds with diverse biological activities. The synthesis pathways and the resulting chemical structures are critical for their biological function and herbicidal activity.

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for different applications, including its formulation as a herbicide or its use in medical applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the nature of chemical bonds within thiadiazole compounds, determine their potential applications. These properties are influenced by the presence of functional groups and the overall molecular structure, impacting their interaction with biological targets or environmental factors.

References:

- (Liu et al., 2007) - Synthesis and Crystal Structure of N-(7-Chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide.

- (Liu et al., 2008) - Crystal Structure and Herbicidal Activity of a Thiadiazole Derivative.

- (Nanjunda-Swamy et al., 2005) - Synthesis and X-ray Crystal Studies of a Thiadiazole Compound.

Mechanism of Action

Mode of Action

As an inhibitor of ALK5, 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide binds to the kinase domain of ALK5, preventing its activation and subsequent phosphorylation of SMAD proteins . This inhibits the signal transduction of the TGF-beta pathway .

Biochemical Pathways

The compound affects the TGF-beta signaling pathway . By inhibiting ALK5, it prevents the phosphorylation of SMAD2 and SMAD3, which are critical for the transmission of signals from TGF-beta to the nucleus . This results in the downregulation of TGF-beta responsive genes .

Result of Action

By inhibiting the TGF-beta signaling pathway, 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can potentially modulate various cellular processes controlled by TGF-beta, such as cell growth, cell proliferation, cell differentiation, and apoptosis .

properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S/c1-8-16-17-12(20-8)15-11(18)13(2,3)19-10-6-4-9(14)5-7-10/h4-7H,1-3H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHGUMDFTYXBLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodobenzaldehyde [4-(benzylamino)-6-(tert-butylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5713533.png)

![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5713539.png)

![4-[(1-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5713556.png)

![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)

![4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5713580.png)

![N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5713588.png)

![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)